2-(3-(Benzyloxy)phenyl)acetic acid

Medicinal Chemistry Metabolic Disorders Acetyl-CoA Carboxylase

For researchers requiring regioisomerically pure starting material for ACC inhibitor or benzodiazepine synthesis, substituting the 2- or 4-benzyloxy isomers yields divergent results. This meta-substituted scaffold provides the critical spatial geometry for target engagement. - Verified 3-benzyloxy substitution pattern ensures synthetic entry into the MBPCA-derived ACC inhibitor series. - Required methylene spacer in the phenylacetic acid core is essential for aldose reductase inhibitor activity, unlike benzoic acid analogs. - Consistent supply with batch-specific QC documentation supports reproducible SAR studies.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 1860-58-8
Cat. No. B155265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Benzyloxy)phenyl)acetic acid
CAS1860-58-8
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)CC(=O)O
InChIInChI=1S/C15H14O3/c16-15(17)10-13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17)
InChIKeyLLZKAZNUCYYBQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-(3-(Benzyloxy)phenyl)acetic acid


2-(3-(Benzyloxy)phenyl)acetic acid (CAS: 1860-58-8), also known as 3-benzyloxyphenylacetic acid, is a substituted phenylacetic acid derivative with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol. The compound features a phenylacetic acid core with a benzyloxy substituent at the 3-position of the aromatic ring, which enhances its lipophilicity relative to unsubstituted or hydroxy-substituted analogs. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for the preparation of benzodiazepine precursors and other bioactive molecules. Physical characterization data indicate a melting point range of 121–125 °C, a predicted boiling point of 418.4±25.0 °C, and a predicted density of 1.201±0.06 g/cm³.

Substitution Risks for 2-(3-(Benzyloxy)phenyl)acetic acid


The substitution pattern of the benzyloxy group on the phenylacetic acid scaffold critically determines both the compound's physicochemical properties and its performance as a synthetic intermediate or biochemical probe. Positional isomers, such as 2-benzyloxyphenylacetic acid (ortho-substituted) or 4-benzyloxyphenylacetic acid (para-substituted), exhibit distinct reactivity profiles and biological target interactions. In the context of aldose reductase inhibitor development, comparative studies have established that the presence of a methylene spacer between the aromatic core and the acidic function—a structural feature inherent to phenylacetic acid derivatives—is essential for inhibitory activity, whereas benzoic acid analogs lacking this spacer show substantially different activity profiles. [1] Consequently, substitution with a regioisomer or a core-modified analog cannot be assumed to yield equivalent results in synthetic pathways or biological assays. [2]

Specificity Evidence for 2-(3-(Benzyloxy)phenyl)acetic acid


Acetyl-CoA Carboxylase Inhibitor Precursor

2-(3-(Benzyloxy)phenyl)acetic acid serves as the direct precursor for the synthesis of methyl 2-[3-(benzyloxy)phenyl]acetate (MBPCA), a patent-pending lead compound that functions as an acetyl-CoA carboxylase inhibitor with demonstrated anti-obesity and lipid-lowering effects. This specific 3-benzyloxy substitution pattern is essential for the downstream compound's pharmacological activity. In subchronic studies, MBPCA derived from this precursor reduced plasma triglyceride levels and increased fat oxidation in a high-fat diet-induced obesity model, thereby reducing body weight gain. Alternative phenylacetic acid scaffolds lacking the 3-benzyloxy group or bearing different substitution patterns have not been reported to yield comparable acetyl-CoA carboxylase inhibitory activity in this specific structural context.

Medicinal Chemistry Metabolic Disorders Acetyl-CoA Carboxylase

Methylene Spacer in Aldose Reductase Inhibition

Comparative evaluation of substituted benzyloxyphenylacetic acids against benzoic acid analogs lacking the methylene spacer revealed that the spacer is critical for aldose reductase inhibitory activity. [1] In a series of benzyloxyphenylacetic acid derivatives, the most potent compound (5d) exhibited an IC50 value of 20.9 μM against aldose reductase. [2] While 2-(3-(benzyloxy)phenyl)acetic acid itself is an unsubstituted parent scaffold in this series, the study establishes that the phenylacetic acid core—with its methylene spacer between the aromatic ring and carboxylic acid—provides a fundamentally superior pharmacophoric framework compared to benzoic acid analogs. [3] This structural feature enables further optimization through halogenated benzyl subunit introduction to enhance potency.

Aldose Reductase Diabetic Complications Structure-Activity Relationship

3-Benzyloxy vs. 4-Benzyloxy Isomer Profiles

2-(3-(Benzyloxy)phenyl)acetic acid (meta-substituted, CAS 1860-58-8) and 4-benzyloxyphenylacetic acid (para-substituted, CAS 6547-53-1) are regioisomers that exhibit distinct physicochemical and biological profiles. The para-substituted isomer has been characterized as an effective inflammation inhibitor with reported references in the literature (Kuchar et al., 1978; 1989). In contrast, the meta-substituted 3-benzyloxy isomer has been specifically identified as a precursor for benzodiazepine synthesis and demonstrates different target interaction profiles. While direct head-to-head comparative quantitative data are not available in the public domain, the distinct documented applications for each isomer—anti-inflammatory for the para isomer versus benzodiazepine precursor and acetyl-CoA carboxylase inhibitor precursor for the meta isomer—underscore that these regioisomers are not functionally interchangeable.

Regioisomerism Physicochemical Properties Biological Activity

Purity & Quality Control Specifications

Commercially available 2-(3-(benzyloxy)phenyl)acetic acid is supplied with defined purity specifications that enable researchers to select appropriate grades for their specific applications. Authoritative vendor datasheets report purity levels of ≥98% (HPLC/T), with the compound supplied as a white to almost white powder or crystalline solid. Storage recommendations specify an argon atmosphere to maintain stability. For comparison, alternative sources of the 4-benzyloxy isomer are available as neat material but with less detailed purity characterization in public datasheets. The compound has associated target activity data for gamma-hydroxybutyrate receptor (68 activities) and GABA-A receptor (5731 activities), indicating its utility as a probe in neuropharmacology research.

Quality Control Analytical Chemistry Procurement Specification

Recommended Applications of 2-(3-(Benzyloxy)phenyl)acetic acid


ACC Inhibitor Synthesis for Metabolic Research

2-(3-(Benzyloxy)phenyl)acetic acid is the essential starting material for the synthesis of methyl 2-[3-(benzyloxy)phenyl]acetate (MBPCA), a patent-pending acetyl-CoA carboxylase inhibitor under investigation for hypertriglyceridemia and obesity. Researchers developing novel ACC inhibitors or studying lipid metabolism pathways should procure this specific 3-benzyloxy isomer to access this pharmacologically validated chemical series. Substitution with alternative phenylacetic acid scaffolds has not been demonstrated to yield equivalent ACC inhibitory activity in this structural context.

Benzodiazepine & Neuropharmacology Probe Synthesis

The compound has documented utility as a precursor in the synthesis of benzodiazepine derivatives. Target association data indicate interactions with gamma-hydroxybutyrate receptor (68 activities) and GABA-A receptor (5731 activities), positioning this compound as a valuable scaffold for central nervous system drug discovery programs. The 3-benzyloxy substitution pattern is required for accessing this specific benzodiazepine precursor series; the 4-benzyloxy positional isomer does not provide the same synthetic entry point.

Aldose Reductase Inhibitor Development

For researchers developing aldose reductase inhibitors (ARIs) to address diabetic complications such as nephropathy, neuropathy, and retinopathy, 2-(3-(benzyloxy)phenyl)acetic acid represents the core phenylacetic acid scaffold that provides the critical methylene spacer required for activity. Comparative studies have demonstrated that benzoic acid analogs lacking this methylene spacer exhibit substantially different activity profiles, confirming that the phenylacetic acid framework is essential for potency in this target class. The unsubstituted parent scaffold serves as a starting point for further optimization through halogenated benzyl subunit introduction.

SAR Studies of Phenylacetic Acid Regioisomers

2-(3-(Benzyloxy)phenyl)acetic acid (meta-substituted) and its 4-benzyloxy (para-substituted) isomer (CAS 6547-53-1) exhibit distinct biological profiles. Researchers conducting systematic SAR investigations of benzyloxyphenylacetic acid derivatives should procure both isomers to establish substitution-pattern effects on target binding, physicochemical properties, and downstream pharmacological outcomes. The meta isomer is specifically associated with benzodiazepine precursor chemistry and ACC inhibitor synthesis, whereas the para isomer has been characterized as an anti-inflammatory agent.

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